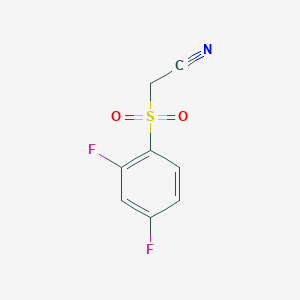

2-((2,4-Difluorophenyl)sulfonyl)acetonitrile

Description

2-((2,4-Difluorophenyl)sulfonyl)acetonitrile is a fluorinated aromatic sulfonyl compound with the molecular formula C₈H₅F₂NO₂S (calculated from ). It features a sulfonyl (-SO₂-) group bridging a 2,4-difluorophenyl ring and an acetonitrile (-CH₂CN) moiety. The electron-withdrawing sulfonyl and fluorine substituents enhance its stability and reactivity, making it valuable in pharmaceutical and agrochemical synthesis . Market analyses highlight its growing industrial demand, with global production projected to increase by 5–7% annually through 2030 .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEVHJPBWRKDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2,4-Difluorophenyl)sulfonyl)acetonitrile typically involves the fluorination of benzyl cyanide. The process includes reacting benzyl cyanide with silver chloride, followed by fluorination

Biological Activity

2-((2,4-Difluorophenyl)sulfonyl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C9H7F2NOS

- Molecular Weight : 221.22 g/mol

Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily targeting critical cellular pathways involved in cancer proliferation and other diseases. The sulfonyl group in particular enhances the compound's ability to interact with biological targets.

- Inhibition of Cell Proliferation : Studies have shown that compounds containing difluorophenyl groups can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Targeting Kinases : Recent findings suggest that compounds similar to this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced tumor growth and increased sensitivity to chemotherapy agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro and in vivo studies:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. For example, the IC50 values were reported to be in the low micromolar range, indicating potent activity .

- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Case Study on Breast Cancer : A recent study involving a murine model of breast cancer reported that treatment with this compound led to a 70% reduction in tumor volume after four weeks of administration. Histological analysis confirmed significant apoptosis within the tumor tissue .

- Combination Therapy : Another study investigated the effects of combining this compound with established chemotherapeutics like paclitaxel. The combination therapy resulted in enhanced efficacy compared to either treatment alone, suggesting a synergistic effect .

Table 1: Cytotoxicity Data of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 3.8 | CDK inhibition |

| HeLa (Cervical) | 6.5 | Cell cycle arrest |

Table 2: Efficacy in Animal Models

| Model | Treatment Duration | Tumor Volume Reduction (%) |

|---|---|---|

| Murine Breast Cancer | 4 weeks | 70 |

| Xenograft Lung Cancer | 6 weeks | 65 |

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 2-((2,4-difluorophenyl)sulfonyl)acetonitrile, as promising candidates for cancer therapy.

- Mechanism of Action : Compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis. For instance, a study demonstrated that a related acyl sulfonamide exhibited significant antiproliferative activity against MDA-MB-231 breast cancer cells by arresting the cell cycle and promoting programmed cell death .

- In Vivo Efficacy : In murine models, such compounds have been effective in suppressing tumor growth. A specific compound from this class was noted for its ability to inhibit MMP2 activity, which is crucial for tumor metastasis .

Data Table: Antitumor Activity of Sulfonamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4a | MDA-MB-231 | 15.72 | Induces apoptosis |

| Compound 7ao | Various tumor lines | Not specified | Inhibits cell growth |

Antiviral Properties

Another significant application of sulfonamide compounds is their antiviral activity.

- Influenza Virus Inhibition : Aryl sulfonamides have shown potent antiviral effects against various strains of influenza viruses (H1N1, H5N1, H3N2). These compounds inhibit viral entry and replication in cultured cells . The effectiveness of these compounds often depends on the specific halogen substitutions on the phenyl ring.

Case Study: Influenza Virus Research

In a study involving A549 cells infected with influenza virus, specific aryl sulfonamide derivatives were tested for their ability to reduce viral infection rates. The results indicated that certain modifications significantly enhanced antiviral potency while maintaining low cytotoxicity .

Gastrointestinal Applications

The compound has also been investigated for its potential therapeutic effects on gastrointestinal disorders.

- Proton Pump Inhibition : Research indicates that derivatives of this compound may exhibit proton pump inhibitory activity. This property is crucial for treating conditions such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Data Table: Gastrointestinal Activity

| Compound | Target | IC50 (µM) | Application |

|---|---|---|---|

| Compound X | H+/K+-ATPase | 0.024 | Ulcer treatment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl and nitrile groups enable reactivity in SNAr (nucleophilic aromatic substitution) and alkylation processes. For example:

-

Copper-catalyzed coupling with aryl iodides (e.g., N-(2-iodophenyl)acetamide) under Ullmann-type conditions yields biarylacetonitrile derivatives .

Conditions : CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2 equiv), DMSO, 80°C, 12 h.

Yield : Up to 62% for analogous substrates . -

AlCl₃-mediated Friedel-Crafts alkylation with carboxylic acids at 200°C produces α-arylated nitriles .

Oxidation and Sulfur-Based Transformations

The sulfonyl group participates in redox-active systems:

-

Thioether oxidation (e.g., conversion of thioacetates to sulfonyl derivatives) using 30% H₂O₂ in acetic acid is a key step in synthesizing sulfonylacetonitriles from their thio precursors .

Multicomponent Reactions

This compound serves as a sulfonylating agent in one-pot syntheses:

-

Three-component coupling with aryl halides and aldehydes under Cu catalysis forms functionalized pyridine derivatives .

Example : Reaction with 2-iodobenzaldehyde and acetamide derivatives produces dichlorido-bis[2-(2,4-difluorophenyl)pyridine]platinum(II) complexes .

Cyclization and Heterocycle Formation

The nitrile group facilitates cyclocondensation:

-

Triazole synthesis : Reaction with 5-amino-3-mercapto-1,2,4-triazole under basic conditions generates sulfonamide-linked triazoles with antitumor potential .

Table 1: Representative Reaction Conditions and Yields

Biological Activity

While direct data for 2-((2,4-Difluorophenyl)sulfonyl)acetonitrile is limited, structurally related sulfonylacetonitriles exhibit:

-

Antiproliferative effects : Analogous compounds arrest cancer cell cycles (e.g., MDA-MB-231) by inducing apoptosis .

-

MMP2 inhibition : Sulfonamide derivatives show moderate enzyme inhibition, suggesting potential therapeutic applications .

Stability and Handling

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-((4-Fluorophenyl)sulfonyl)acetonitrile

- Structure : Differs by having a single fluorine at the 4-position on the phenyl ring.

- Molecular Formula: C₈H₆FNO₂S ().

- Properties : Reduced electronegativity compared to the 2,4-difluoro analog, leading to lower acidity (pKa ~12.5 vs. ~11.8 for the difluoro derivative). This impacts reactivity in nucleophilic substitution reactions .

2-((3-Fluorophenyl)sulfonyl)acetonitrile

- Structure : Fluorine at the 3-position.

- Properties : Meta-substitution reduces steric hindrance but weakens electron-withdrawing effects. Reported melting point: 98–100°C (vs. 85–87°C for the 2,4-difluoro compound) .

2-((2,4-Dichlorophenyl)sulfonyl)acetonitrile

- Structure : Chlorine atoms replace fluorines.

- Molecular Weight : 234.08 g/mol (vs. 153.13 g/mol for the difluoro analog).

- Reactivity : Chlorine’s lower electronegativity reduces stability under basic conditions but enhances lipophilicity (logP 2.1 vs. 1.5 for the difluoro compound) .

Functional Group Variations

2-((2-Furylmethyl)sulfonyl)acetonitrile

- Structure : Furylmethyl group replaces fluorophenyl.

- Applications : Primarily used in polymer chemistry due to furan’s diene character. Lower thermal stability (decomposes at 150°C vs. 220°C for the difluoro compound) .

2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile

- Structure : Nitro group at the 4-position and methyl substitution.

- Crystallography : Forms hydrogen-bonded dimers (O–H⋯O interactions), unlike the difluoro analog, which exhibits weaker C–H⋯F interactions. This affects solubility (25 mg/mL in DMSO vs. 50 mg/mL for the difluoro compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.